molecular formula C5H8F2O2S B6264470 3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid CAS No. 1465114-57-1

3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid

Cat. No.: B6264470
CAS No.: 1465114-57-1
M. Wt: 170.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid is a chemical compound with the molecular formula C5H8F2O2S It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of a thiol precursor with a difluoromethylating agent under controlled conditions. For example, the reaction of 2-methylpropanoic acid with a difluoromethylating reagent such as difluoromethyl phenyl sulfone in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted difluoromethyl derivatives.

Scientific Research Applications

3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    3-[(Trifluoromethyl)sulfanyl]-2-methylpropanoic acid: Similar structure but with a trifluoromethyl group.

    2-Methyl-3-(methylthio)propanoic acid: Contains a methylthio group instead of a difluoromethyl group.

Uniqueness

3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.

Properties

CAS No.

1465114-57-1

Molecular Formula

C5H8F2O2S

Molecular Weight

170.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.